molecular formula C24H25N3O6 B12410682 Chitin synthase inhibitor 6

Chitin synthase inhibitor 6

Cat. No.: B12410682
M. Wt: 451.5 g/mol
InChI Key: UAKLDHCWQAJFCU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chitin synthase inhibitor 6 is a compound that targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. Chitin is a structural polysaccharide found in the cell walls of fungi, the exoskeletons of arthropods, and other organisms. By inhibiting chitin synthase, this compound can disrupt the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitors often involves the design and creation of specific chemical structures that can effectively bind to and inhibit the enzyme. One common approach is the synthesis of maleimide compounds, which have shown significant inhibitory activity against chitin synthase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of chitin synthase inhibitors may involve large-scale chemical synthesis processes, including the use of bioreactors and fermentation techniques. These methods allow for the efficient production of the compound in large quantities, ensuring its availability for various applications .

Chemical Reactions Analysis

Types of Reactions: Chitin synthase inhibitor 6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the chemical structure of the compound, potentially enhancing its inhibitory activity or altering its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new chemical entities with modified functional groups .

Scientific Research Applications

Antifungal Applications

Chitin Synthase Inhibitor 6 has shown promise as an antifungal agent due to its ability to inhibit fungal growth by targeting chitin synthesis.

  • Mechanism of Action : The inhibitor interferes with the polymerization of N-acetylglucosamine, essential for chitin formation. This disruption leads to weakened cell walls and increased susceptibility to environmental stressors and antifungal treatments.
  • Case Studies :
    • A study demonstrated that this compound effectively reduced the growth of Candida albicans when used in combination with glucan synthase inhibitors, showcasing its potential in combination therapies to combat drug resistance .
    • Another research highlighted its efficacy against various phytopathogenic fungi, where it outperformed traditional antifungal agents like polyoxin B .

Data Table: Efficacy of this compound Against Fungi

Fungal SpeciesConcentration (µg/mL)Inhibition Rate (%)
Candida albicans1085
Aspergillus fumigatus590
Sclerotinia sclerotiorum875

Insecticidal Applications

This compound is also being explored as a potential insecticide, particularly against agricultural pests such as Tetranychus urticae.

  • Mechanism of Action : By inhibiting chitin synthesis in insects, the compound disrupts their normal growth and development processes. This leads to mortality during molting stages when new exoskeletons are required.
  • Case Studies :
    • Research indicated that formulations containing this compound demonstrated significant acaricidal activity when tested against Tetranychus urticae, particularly when delivered as nanoemulsions .
    • Comparative studies showed that the inhibitor's efficacy was enhanced when combined with other biopesticides, indicating a potential for integrated pest management strategies .

Data Table: Efficacy of this compound Against Insect Pests

Pest SpeciesFormulation TypeMortality Rate (%)
Tetranychus urticaeNanoemulsion92
Aedes aegyptiOil-based formulation78
Spodoptera frugiperdaWater-based formulation85

Agricultural Biotechnology

In agricultural biotechnology, this compound is being researched for its role in developing environmentally friendly pesticides.

  • Advantages : Unlike conventional synthetic pesticides, this inhibitor offers a targeted approach that minimizes harm to non-target organisms while effectively controlling pest populations.
  • Case Studies :
    • Field trials have shown that crops treated with formulations containing this compound exhibited improved health and yield compared to untreated controls, demonstrating its potential for sustainable agriculture .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Chitin synthase inhibitor 6 (CSI-6) has emerged as a significant compound in the field of antifungal research, particularly due to its ability to inhibit chitin synthesis in fungal pathogens. This article explores the biological activity of CSI-6, supported by data tables, case studies, and detailed research findings.

Overview of Chitin Synthase Inhibitors

Chitin synthase inhibitors target the enzyme responsible for chitin biosynthesis, a crucial component of fungal cell walls. By disrupting this process, these inhibitors can effectively hinder fungal growth and viability. CSI-6 is noted for its broad-spectrum antifungal activity against drug-resistant fungi, making it a promising candidate for further development.

CSI-6 functions by inhibiting the activity of chitin synthases, which are integral to the formation of chitin in fungal cell walls. The inhibition leads to reduced chitin levels and subsequently affects cell wall integrity, resulting in impaired cell division and growth.

Key Findings from Research Studies

  • Inhibition Assays :
    • CSI-6 exhibited a half-maximal inhibitory concentration (IC50) of approximately 0.12 mM against various fungal strains, indicating potent inhibitory effects on chitin synthesis .
    • Comparative studies showed that CSI-6's efficacy was significantly higher than that of traditional antifungal agents like polyoxin B.
  • Impact on Fungal Morphology :
    • In treated Candida albicans cells, CSI-6 caused noticeable morphological changes, including failure to form septa and aberrant cell shapes, which are indicative of disrupted chitin synthesis .
    • The compound demonstrated an increase in the minimum inhibitory concentration (MIC) of other antifungal agents when used in combination, suggesting a synergistic effect that enhances overall antifungal activity .

Data Tables

Compound IC50 (mM) MIC (μg/mL) Effect on Morphology
This compound0.126.25Abnormal septation and clustering
Polyoxin B0.1912.5Normal morphology
IMB-D100.1525Cell division failure

Case Studies

  • Study on Candida albicans :
    • A study demonstrated that treatment with CSI-6 led to a significant reduction in chitin levels within C. albicans, correlating with increased susceptibility to other antifungal agents . The compound's ability to disrupt normal cell wall formation was evident through microscopy analysis.
  • Synergistic Effects with Other Antifungals :
    • Research indicated that combining CSI-6 with glucan synthase inhibitors resulted in enhanced antifungal efficacy against Coccidioides immitis, highlighting its potential for use in combination therapies .
  • In Vivo Efficacy :
    • Preliminary animal model studies suggested that CSI-6 not only inhibited fungal growth but also reduced infection severity compared to untreated controls, supporting its potential therapeutic application .

Q & A

Basic Research Questions

Q. How is the inhibitory activity of Chitin Synthase Inhibitor 6 validated in vitro?

Methodological validation involves enzyme inhibition assays using purified chitin synthase (CHS) enzymes. A standard protocol includes measuring IC50 values via spectrophotometric quantification of UDP-N-acetylglucosamine (UDP-GlcNAc) consumption or chitin polymerization rates . For reproducibility, ensure enzyme purity and control for non-specific inhibition using competitive substrates like polyoxin D. Statistical validation requires triplicate measurements with error margins ≤10% .

Q. What experimental models are appropriate for assessing antifungal efficacy of this compound?

Use fungal strains with documented chitin synthase expression profiles (e.g., Candida albicans, Aspergillus fumigatus). Minimum inhibitory concentration (MIC) assays on agar plates or broth microdilution methods are standard. Include resistant strains (e.g., azole-resistant C. albicans) to evaluate cross-resistance patterns. In vivo validation may involve insect models (e.g., Galleria mellonella) or plant-pathogen systems (e.g., Moniliophthora perniciosa in cacao seedlings) .

Q. How can structural analysis improve the design of this compound derivatives?

Employ molecular docking studies with fungal CHS homology models (based on Saccharomyces cerevisiae CHS1 or C. albicans CHS3 structures). Key binding residues (e.g., catalytic domain Trp-503, Asp-506) should guide modifications to enhance inhibitor-enzyme interactions . Pair computational predictions with mutagenesis experiments (e.g., CRISPR/Cas9-edited CHS variants) to validate binding sites .

Advanced Research Questions

Q. How do mutations in chitin synthase genes confer resistance to this compound?

Resistance mechanisms can be studied via genomic sequencing of inhibitor-exposed fungal populations. Focus on missense mutations in conserved CHS domains (e.g., transmembrane helices or catalytic sites). For example, a G344S mutation in Nilaparvata lugens CHS1 reduced buprofezin binding affinity by altering hydrophobic interactions . Cross-resistance assays with polyoxin analogs are recommended to differentiate target-specific vs. pleiotropic resistance .

Q. What are the limitations of in vitro IC50 values in predicting in vivo efficacy of this compound?

In vitro assays may not account for pharmacokinetic factors (e.g., tissue penetration, metabolic stability) or host-pathogen interactions. Address this by correlating IC50 with in vivo survival curves (e.g., insect mortality rates) or fungal burden reduction in infected models. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

Q. How can RNA interference (RNAi) elucidate the role of CHS isoforms in inhibitor sensitivity?

Design dsRNA targeting specific CHS isoforms (e.g., CHS1, CHS2) in model organisms like Drosophila or Tribolium castaneum. Measure chitin content post-inhibition via Calcofluor White staining and correlate with phenotypic defects (e.g., cuticle integrity). Compare RNAi efficacy with chemical inhibition to identify isoform-specific vulnerabilities .

Q. What statistical approaches resolve contradictions in inhibitor efficacy across studies?

Meta-analysis frameworks (e.g., PRISMA guidelines) should aggregate data from heterogeneous studies. Stratify results by fungal species, assay type, and inhibitor concentration. Use Cohen’s d to quantify effect sizes and mixed-effects models to account for variability in experimental designs . Transdisciplinary teams combining mycologists, enzymologists, and statisticians improve data harmonization .

Q. Methodological and Data Reporting Standards

Q. How should researchers document synthetic protocols for this compound analogs?

Follow Beilstein Journal of Organic Chemistry guidelines: report reaction yields, purification methods (HPLC/GC traces), and spectroscopic data (NMR, HRMS) for novel compounds. For known derivatives, cite prior synthetic routes and confirm identity via comparative chromatography .

Q. What criteria define robust evidence for inhibitor mechanism-of-action claims?

Combine three lines of evidence:

  • Biochemical : Direct enzyme inhibition (IC50 ≤ 0.5 mM) and substrate competition assays.
  • Genetic : Rescue of inhibitor effects by CHS overexpression or gene knockout.
  • Structural : Co-crystallization data or cryo-EM showing inhibitor-enzyme binding .

Q. How to optimize search strategies for systematic reviews on chitin synthase inhibitors?

Use PICO framework:

  • Population : Fungal pathogens (e.g., Candida spp.).
  • Intervention : this compound and analogs.
  • Comparison : Existing antifungals (e.g., polyoxins, nikkomycins).
  • Outcome : MIC, IC50, resistance frequency.
    Database filters should include "chitin synthase inhibitor" AND "antifungal resistance" with MeSH terms for specificity. Exclude non-peer-reviewed sources .

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methoxyphenyl)-4-oxobut-2-enamide

InChI

InChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+

InChI Key

UAKLDHCWQAJFCU-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.